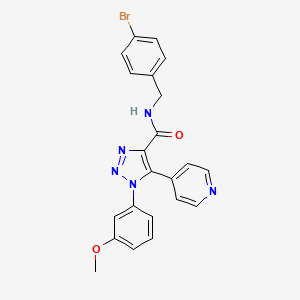

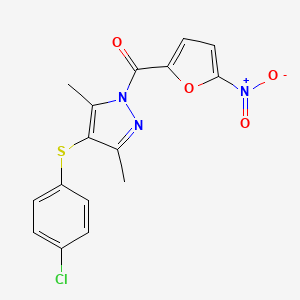

N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

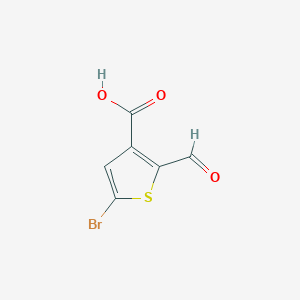

The compound "N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex organic molecule that likely contains a triazole ring, a common feature in various pharmaceuticals and agrochemicals due to their biological activities. The presence of a bromobenzyl group suggests potential reactivity for further functionalization, and the methoxyphenyl and pyridinyl substituents indicate the possibility of interesting electronic and steric interactions within the molecule.

Synthesis Analysis

The synthesis of related triazole compounds involves the formation of the triazole ring, typically through a cyclization reaction. For instance, a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized using an acid-catalyzed reaction of a carbohydrazide with an aldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound might also involve a cyclization step, possibly through a condensation reaction between appropriate precursors, such as an azide and an alkyne or an amine and a form of activated carboxylic acid, in the presence of a catalyst or under acidic conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy, as well as single-crystal X-ray diffraction . These methods provide detailed information about the functional groups, the connectivity of atoms, and the three-dimensional arrangement of the molecule. For the compound , one would expect to see characteristic peaks in the IR spectrum for the triazole ring and the amide group, as well as specific signals in the NMR spectra corresponding to the aromatic protons and the unique environments of the nitrogen atoms in the triazole and pyridine rings.

Chemical Reactions Analysis

The bromobenzyl moiety in the compound suggests that it could participate in various chemical reactions, such as Suzuki coupling, due to the presence of the bromine atom which is a good leaving group . The triazole ring itself is relatively stable, but it can engage in reactions with electrophiles or nucleophiles depending on the substitution pattern and the electronic nature of the substituents. The methoxy and pyridinyl groups could influence the reactivity of the triazole ring by donating or withdrawing electron density through resonance and inductive effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a polar amide group could result in a compound with moderate to low solubility in water, but good solubility in organic solvents. The melting point and boiling point would be determined by the molecular weight and the strength of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, as observed in related compounds . The compound's stability, reactivity, and potential biological activity could be assessed through experimental studies, including antimicrobial assays, as triazole derivatives often exhibit such properties .

Applications De Recherche Scientifique

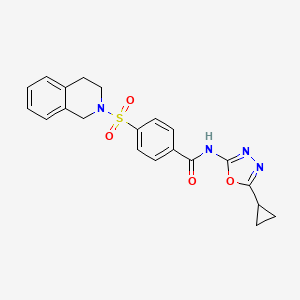

Synthesis and Anticancer Evaluation

A study involved the synthesis of various triazole derivatives, including compounds similar to the one , and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types. This research highlights the potential use of triazole derivatives in developing new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

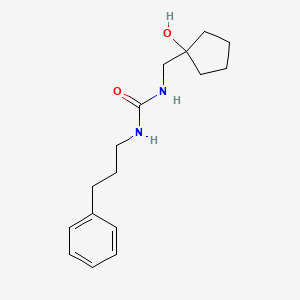

Cytotoxicity Evaluation

Another study synthesized derivatives that are structurally related to N-(4-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, focusing on their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. The research contributes to understanding the cytotoxic potential of such compounds, which could be leveraged in cancer treatment strategies (Hassan, Hafez, & Osman, 2014).

NK-1 Antagonist Activity

In the realm of neurokinin-1 (NK-1) antagonists, regioselective pyridine metallation chemistry was employed to produce triazole-based compounds exhibiting NK-1 antagonist activity. This application is significant in the context of pain management and the treatment of psychiatric disorders (Jungheim et al., 2006).

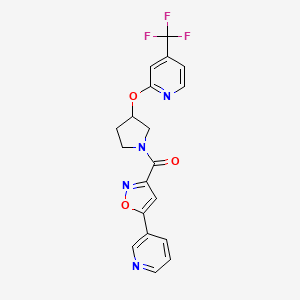

Antimicrobial Activities

Triazole compounds, including those structurally related to the one mentioned, have been synthesized and evaluated for their antimicrobial activities. This suggests the potential of such compounds in developing new antimicrobial agents, contributing to the fight against infectious diseases (Bayrak et al., 2009).

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAPQZRRVXCASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Br)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2509232.png)